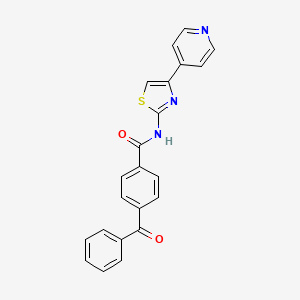

4-benzoyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

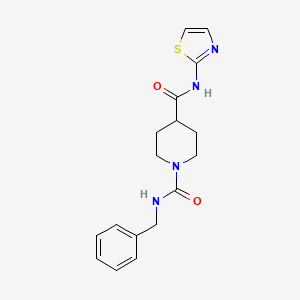

The compound “4-benzoyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide” is a complex organic molecule that contains a benzoyl group, a pyridinyl group, and a thiazolyl group . It has been synthesized as a potent fungicidal agent .

Synthesis Analysis

The synthesis of this compound has been reported in the literature . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR, and elemental) .Molecular Structure Analysis

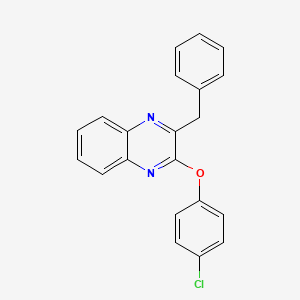

In the crystal structure, weak intermolecular C—H⋯N and N—H⋯N hydrogen bonds are found. The dihedral angles between the pyridine and thiazole rings, and between the benzene and thiazole rings, are 4.3 (2) and 19.5 (3)°, respectively .Chemical Reactions Analysis

The compound has been evaluated for its in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using a turbidimetric method .Physical And Chemical Properties Analysis

The compound, C15H10FN3OS, has been synthesized as a potent fungicidal agent. The dihedral angles between the pyridine and thiazole rings, and between the benzene and thiazole rings, are 4.3 (2) and 19.5 (3)°, respectively .Applications De Recherche Scientifique

Antitumor and Cytotoxic Activity

The thiazole moiety, present in the compound, is known for its antitumor and cytotoxic activities. Thiazole derivatives have been synthesized and evaluated for their effectiveness against various human tumor cell lines. For instance, compounds with a thiazole ring have demonstrated potent effects on prostate cancer cells . This suggests that “4-benzoyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide” could be explored for its potential antitumor properties.

Antimicrobial and Antifungal Applications

Thiazoles also exhibit significant antimicrobial and antifungal properties. They are found in several biologically active compounds like sulfathiazole and abafungin, which are used as antimicrobial and antifungal drugs, respectively . Research into the antimicrobial efficacy of this compound could lead to the development of new treatments for bacterial and fungal infections.

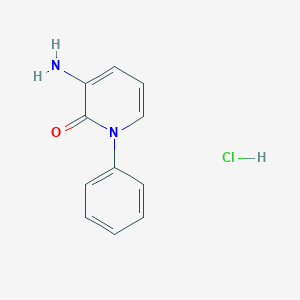

Anti-Inflammatory and Analgesic Effects

Compounds containing the thiazole ring have been reported to possess anti-inflammatory and analgesic activities. This is particularly relevant in the design of new drugs that can help manage pain and inflammation with fewer side effects .

Neuroprotective Properties

The neuroprotective role of thiazole derivatives makes them candidates for the treatment of neurodegenerative diseases. They could potentially aid in the synthesis of neurotransmitters and play a role in the normal functioning of the nervous system .

Antiviral and Anti-HIV Activity

Thiazole derivatives have shown promise in antiviral therapies, including treatments for HIV. The exploration of “4-benzoyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide” in this context could contribute to the discovery of novel antiretroviral drugs .

Antidiabetic Potential

The modification of thiazole-based compounds has led to the development of molecules with potent antidiabetic properties. Investigating this compound for its antidiabetic effects could open up new avenues for diabetes management .

Antioxidant Properties

Thiazole derivatives have been synthesized and screened for their in vitro antioxidant properties. Antioxidants are crucial in protecting the body from oxidative stress, which can lead to various chronic diseases .

Hepatoprotective Activities

The hepatoprotective activities of thiazole compounds make them valuable in the treatment and prevention of liver diseases. Research into the hepatoprotective effects of this compound could lead to the development of new therapies for liver conditions .

Mécanisme D'action

Target of Action

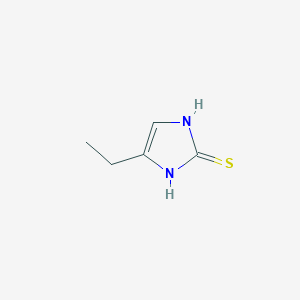

Compounds containing thiazole and imidazole rings, which are present in this compound, have been reported to exhibit a broad range of biological activities . They are known to interact with various enzymes and receptors, influencing numerous biological processes.

Mode of Action

Thiazole and imidazole derivatives are known to interact with their targets through various mechanisms, including hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can lead to changes in the conformation or activity of the target molecules, thereby influencing the biological processes they are involved in.

Biochemical Pathways

Thiazole and imidazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities . These can include pathways related to inflammation, oxidative stress, cell proliferation, and apoptosis, among others.

Pharmacokinetics

Thiazole compounds are generally known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties can influence the compound’s bioavailability and its ability to reach its targets within the body.

Result of Action

Thiazole and imidazole derivatives are known to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects can result from the compound’s interactions with its targets and its influence on various biochemical pathways.

Action Environment

Additionally, the compound’s solubility properties can influence its distribution within the body and its ability to reach its targets .

Propriétés

IUPAC Name |

4-benzoyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15N3O2S/c26-20(16-4-2-1-3-5-16)17-6-8-18(9-7-17)21(27)25-22-24-19(14-28-22)15-10-12-23-13-11-15/h1-14H,(H,24,25,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMUPWONWQOEVAM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=NC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[4-Methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide](/img/structure/B2359232.png)

![8-chloro-5-oxo-N-phenyl-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2359238.png)

![4-(chloromethyl)-3-methyl-6-oxo-6H,7H-thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2359241.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2359245.png)

![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2359249.png)

![N-(2,5-dimethoxyphenyl)-2-{[8-methyl-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]thio}acetamide](/img/structure/B2359251.png)

![5-[1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2359252.png)